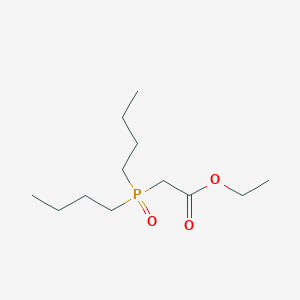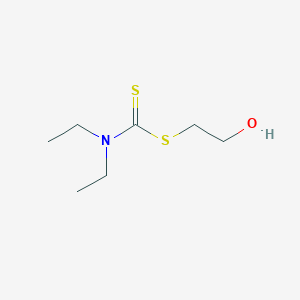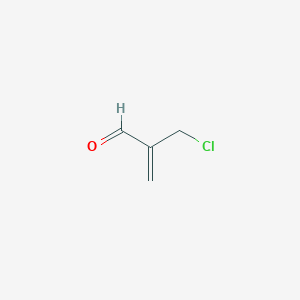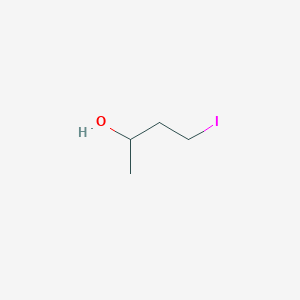
2H-1,4-Oxazine, 2,2,3,3,5,6,6-heptafluoro-3,6-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,4-Oxazine, 2,2,3,3,5,6,6-heptafluoro-3,6-dihydro- is a heterocyclic organic compound containing one oxygen and one nitrogen atom in a six-membered ring. The presence of seven fluorine atoms makes it highly fluorinated, which can significantly influence its chemical properties and reactivity. This compound is part of the broader class of oxazines, which are known for their diverse applications in various fields, including chemistry, biology, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Oxazine, 2,2,3,3,5,6,6-heptafluoro-3,6-dihydro- can be achieved through several methods. One common approach involves the Diels-Alder reaction, where nitroso compounds react with conjugated dienes. This method is highly regio-, diastereo-, and enantioselective when using chiral phosphoric acids as bifunctional catalysts . Another method includes the use of solid-phase synthesis, which allows for the preparation of mixtures of stereo- and regioisomers .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using specialized equipment to handle the highly reactive and potentially hazardous fluorinated intermediates. The use of solid-phase synthesis can also be scaled up for industrial applications, providing a controlled environment for the synthesis of complex oxazine derivatives .
Chemical Reactions Analysis
Types of Reactions
2H-1,4-Oxazine, 2,2,3,3,5,6,6-heptafluoro-3,6-dihydro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazine N-oxides.
Reduction: Reduction reactions can lead to the formation of tetrahydro-1,4-oxazines.
Substitution: Fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Oxazine N-oxides.
Reduction: Tetrahydro-1,4-oxazines.
Substitution: Various substituted oxazines depending on the nucleophile used.
Scientific Research Applications
2H-1,4-Oxazine, 2,2,3,3,5,6,6-heptafluoro-3,6-dihydro- has several scientific research applications:
Mechanism of Action
The mechanism of action of 2H-1,4-Oxazine, 2,2,3,3,5,6,6-heptafluoro-3,6-dihydro- involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can enhance its binding affinity to specific enzymes or receptors, leading to its bioactivity. For example, it can inhibit certain enzymes by forming stable complexes, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Morpholine (tetrahydro-1,4-oxazine): A widely used chemical in the production of pharmaceuticals and agrochemicals.
Ifosfamide: A chemotherapeutic agent that contains an oxazine ring.
Benzophenoxazine: Used in fluorescent dyes.
Uniqueness
2H-1,4-Oxazine, 2,2,3,3,5,6,6-heptafluoro-3,6-dihydro- is unique due to its high fluorine content, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications requiring robust and reactive compounds .
Properties
CAS No. |
4777-13-3 |
|---|---|
Molecular Formula |
C4F7NO |
Molecular Weight |
211.04 g/mol |
IUPAC Name |
2,2,3,3,5,6,6-heptafluoro-1,4-oxazine |
InChI |
InChI=1S/C4F7NO/c5-1-2(6,7)13-4(10,11)3(8,9)12-1 |
InChI Key |
GCIMTBBMKJPQGG-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NC(C(OC1(F)F)(F)F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]-3-methylbutanoate](/img/structure/B14737289.png)
![1-[4-Chloro-3-(2,5-dioxopyrrol-1-yl)phenyl]pyrrole-2,5-dione](/img/structure/B14737292.png)

![2-[2-(4-Ethylphenyl)propan-2-yl]butanedioic acid](/img/structure/B14737296.png)

![Didecyl 2-[(4-methylphenyl)methyl]butanedioate](/img/structure/B14737305.png)


![(1R,9R,10R)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-3-ol](/img/structure/B14737314.png)

![N-(3-chloro-4-methylphenyl)-3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxamide](/img/structure/B14737329.png)
![8-(3,4-Dimethoxyphenyl)-7-[(3,4-dimethoxyphenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B14737336.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-phenylmethoxyphenyl)acetamide](/img/structure/B14737346.png)
